molecular formula C12H24O6 B11947032 1,2,3,4,5,6-Hexamethoxycyclohexane CAS No. 6317-26-6

1,2,3,4,5,6-Hexamethoxycyclohexane

Cat. No.: B11947032
CAS No.: 6317-26-6
M. Wt: 264.31 g/mol
InChI Key: HQIAQQCYNCTUPJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexamethoxycyclohexane is an organic compound with the molecular formula C12H24O6 It is a cyclohexane derivative where each carbon atom in the ring is substituted with a methoxy group (-OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexamethoxycyclohexane typically involves the methoxylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of hydrogen atoms with methoxy groups. The reaction conditions usually involve elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. Catalysts such as zeolites or metal oxides can be used to enhance the reaction rate and selectivity. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexamethoxycyclohexane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of hexamethoxycyclohexane derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of hexahydroxycyclohexane.

    Substitution: Formation of halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexamethoxycyclohexane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules. It can be used in the development of new pharmaceuticals or as a model compound in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its methoxy groups can be modified to create polymers or other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexamethoxycyclohexane depends on its interactions with molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of biological pathways and lead to specific physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexamethylcyclohexane: Similar in structure but with methyl groups instead of methoxy groups. It lacks the oxygen atoms present in 1,2,3,4,5,6-Hexamethoxycyclohexane.

    1,2,3,4,5,6-Hexahydroxycyclohexane: Contains hydroxyl groups instead of methoxy groups. It has different chemical reactivity and solubility properties.

    Cyclohexane: The parent compound with no substituents. It serves as a basic structural framework for various derivatives.

Uniqueness

This compound is unique due to the presence of six methoxy groups, which impart distinct chemical and physical properties. These methoxy groups enhance its solubility in organic solvents and provide multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6317-26-6

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

1,2,3,4,5,6-hexamethoxycyclohexane

InChI

InChI=1S/C12H24O6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h7-12H,1-6H3

InChI Key

HQIAQQCYNCTUPJ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(C1OC)OC)OC)OC)OC

Origin of Product

United States

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